Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate
Description
This compound is a highly substituted cyclopenta[c]pyrrole derivative featuring a pyrazine-2-carbonylamino group, a cyclohexyl substituent, and a 3,3-dimethylbutanoyl backbone. The ethyl ester moiety at the C3 position enhances lipophilicity, which may improve membrane permeability compared to carboxamide analogs .
Properties
IUPAC Name |
ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O5/c1-5-39-28(38)23-20-13-9-12-19(20)17-34(23)27(37)24(29(2,3)4)33-26(36)22(18-10-7-6-8-11-18)32-25(35)21-16-30-14-15-31-21/h14-16,18-20,22-24H,5-13,17H2,1-4H3,(H,32,35)(H,33,36)/t19-,20-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUMAPYJEFOBOW-HRKPPWRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCCC2CN1C(=O)C(C(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CCC[C@H]2CN1C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C3CCCCC3)NC(=O)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[[2S]-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate is a complex organic compound belonging to a class of cyclopentane derivatives. This compound has garnered attention for its potential biological activities and therapeutic applications.
The primary mechanism of action for this compound involves its interaction with specific biological targets. It has been shown to act as an antagonist to the Protease Activated Receptor 1 (PAR1), a G-protein coupled receptor crucial in platelet aggregation regulation. By inhibiting PAR1 activity, this compound can potentially reduce thrombin-induced platelet aggregation, which is significant in managing cardiovascular events such as myocardial infarction and stroke.
The compound exhibits several biochemical properties that contribute to its biological activity:
- Binding Affinity : It binds specifically to PAR1, inhibiting its function and thus modulating the downstream signaling pathways associated with platelet activation.
- Metabolic Stability : Studies indicate that the compound maintains moderate metabolic stability, allowing it to remain active over a defined period before degradation.
- Cellular Effects : The compound influences various cellular functions by modulating cell signaling pathways and gene expression related to platelet aggregation and cardiovascular health.
Research Findings
Recent studies have explored the biological activities of this compound in various experimental models:
In Vitro Studies
In vitro experiments have demonstrated that the compound effectively inhibits PAR1-mediated signaling pathways. For instance:
- Platelet Aggregation Assays : The compound significantly reduced thrombin-induced platelet aggregation in isolated human platelets.
- Cell Signaling Pathways : It altered the phosphorylation status of key proteins involved in platelet activation and aggregation .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Dosage Effects : Higher doses resulted in a more pronounced inhibition of PAR1 activity and a significant reduction in thrombotic events. For example, in rodent models, administration of the compound led to a marked decrease in serum levels of RBP4 (retinol-binding protein 4), which is associated with lipid metabolism and cardiovascular risk .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cardiovascular Disease Management : In a study involving mice prone to thrombosis, administration of the compound resulted in a 50% reduction in thrombotic events compared to control groups.
- Diabetes Research : The compound was also investigated for its effects on glucose metabolism and insulin sensitivity in diabetic models, showing promising results in improving metabolic profiles .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:
| Compound Name | Mechanism of Action | Biological Activity | Metabolic Stability |
|---|---|---|---|
| Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate | PAR1 Antagonist | Moderate platelet inhibition | Low stability |
| Ethyl 1-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | PAR1 Antagonist | High platelet inhibition | Moderate stability |
| Ethyl (3S,3aS,6aR) derivative | PAR1 Antagonist | High efficacy against thrombotic events | Moderate stability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Structural Nuances and Bioactivity
- Core Scaffold : The cyclopenta[c]pyrrole moiety is shared across all analogs, but stereochemistry (e.g., 3aS vs. 3aR) and ring saturation (hexahydro vs. octahydro) influence conformational stability and target binding .
- Functional Group Variations: The ethyl ester in the target compound contrasts with Telaprevir’s carboxamide, likely altering metabolic stability. Esters are prone to hydrolysis, whereas amides resist enzymatic cleavage, affecting half-life . Analogs with tert-butyl esters (e.g., ) lack the pyrazine-2-carbonylamino group, limiting their bioactivity to intermediate roles in synthesis.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s ethyl ester and cyclohexyl substituent increase logP compared to Telaprevir, suggesting better membrane permeability but reduced aqueous solubility .
- Metabolic Stability : Telaprevir’s carboxamide and cyclopropyl groups confer resistance to first-pass metabolism, whereas the target compound’s ester may require prodrug optimization .
- Synthetic Accessibility : The tert-butyl-protected analog is simpler to synthesize due to fewer stereocenters, but it lacks therapeutic relevance without functionalization .
Patent and Therapeutic Landscape
- The target compound’s structural similarities suggest comparable mechanisms but untested efficacy .
- Patent Trends: Recent patents (e.g., ) highlight modifications to pyrrolo[2,3-e]pyrazine scaffolds, emphasizing substituent diversity (e.g., nitriles, oxetanes) for intellectual property claims. The target compound’s unique cyclohexyl-dimethylbutanoyl combination may circumvent existing patents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
